N,N'-bis(1,3-benzodioxol-5-yl)ethanediamide
CAS No.: 5324-25-4
Cat. No.: VC8838601
Molecular Formula: C16H12N2O6
Molecular Weight: 328.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5324-25-4 |
|---|---|
| Molecular Formula | C16H12N2O6 |
| Molecular Weight | 328.28 g/mol |
| IUPAC Name | N,N'-bis(1,3-benzodioxol-5-yl)oxamide |
| Standard InChI | InChI=1S/C16H12N2O6/c19-15(17-9-1-3-11-13(5-9)23-7-21-11)16(20)18-10-2-4-12-14(6-10)24-8-22-12/h1-6H,7-8H2,(H,17,19)(H,18,20) |
| Standard InChI Key | PYXWANNKJGOAPZ-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Introduction
N,N'-bis(1,3-benzodioxol-5-yl)ethanediamide is a complex organic compound with a molecular formula of C16H12N2O6. It is characterized by its unique structural features, which include two benzodioxole moieties linked by an ethanediamide backbone. This compound has been studied for its potential applications in various scientific fields, including medicinal chemistry and neurodegenerative disease research.
Synthesis and Characterization
The synthesis of N,N'-bis(1,3-benzodioxol-5-yl)ethanediamide typically involves condensation reactions between appropriate precursors. Detailed synthesis protocols are not widely documented in the literature, but general methods for similar compounds involve the use of catalysts and controlled reaction conditions to ensure high purity and yield.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the molecular structure and purity of the compound.
Medicinal Chemistry
N,N'-bis(1,3-benzodioxol-5-yl)ethanediamide has potential applications in medicinal chemistry, particularly in the study of neurodegenerative diseases. It is noted for its role in research related to amyloid diseases and synucleinopathies .
Therapeutic Potential
While specific therapeutic effects of N,N'-bis(1,3-benzodioxol-5-yl)ethanediamide are not extensively documented, compounds with similar structural features have shown promise in modulating biological activities. The benzodioxole moiety is known for its potential biological activities, which could contribute to therapeutic effects.
Current Research Status
Current research on N,N'-bis(1,3-benzodioxol-5-yl)ethanediamide is limited, with most studies focusing on its structural properties and potential applications in neurodegenerative disease research.
Future Research Directions
Future studies should focus on exploring the compound's biological activities, including its potential as a therapeutic agent for neurodegenerative diseases. Additionally, investigating its chemical reactivity and stability under various conditions could provide valuable insights into its handling and storage.
Storage and Handling Guidelines
| Storage Condition | Duration |
|---|---|
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume